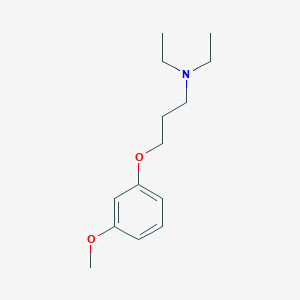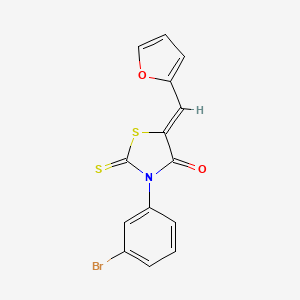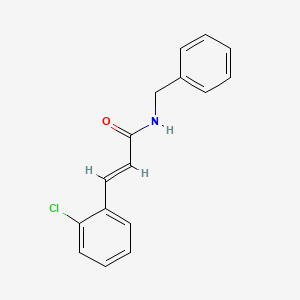
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine
説明
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine, also known as DMPP, is a synthetic compound that belongs to the class of selective agonists of the nicotinic acetylcholine receptor. It is widely used in scientific research as a tool to study the physiological and biochemical effects of nicotinic acetylcholine receptors.
作用機序
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine acts as an agonist of nicotinic acetylcholine receptors, which are a type of ligand-gated ion channel found in the nervous system and other tissues. When N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine binds to these receptors, it causes the channel to open, allowing the influx of cations such as sodium and calcium into the cell. This results in depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine has been shown to have a wide range of biochemical and physiological effects, including the stimulation of neurotransmitter release, muscle contraction, and immune function. It has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
実験室実験の利点と制限
One advantage of using N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine in lab experiments is its high selectivity for nicotinic acetylcholine receptors, which allows for precise investigation of the role of these receptors in various biological processes. However, one limitation is that N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine may not accurately mimic the effects of endogenous acetylcholine, as it is a synthetic compound.
将来の方向性
There are several future directions for research involving N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine. One area of interest is the development of new compounds that can selectively target specific subtypes of nicotinic acetylcholine receptors. Another area of interest is the investigation of the role of nicotinic acetylcholine receptors in diseases such as Alzheimer's disease and schizophrenia, and the potential use of N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine and related compounds as therapeutic agents for these diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine and its potential applications in scientific research.
科学的研究の応用
N,N-diethyl-3-(3-methoxyphenoxy)-1-propanamine is widely used in scientific research to study the physiological and biochemical effects of nicotinic acetylcholine receptors. It is used to investigate the role of these receptors in various biological processes, such as neurotransmission, muscle contraction, and immune function.
特性
IUPAC Name |
N,N-diethyl-3-(3-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-15(5-2)10-7-11-17-14-9-6-8-13(12-14)16-3/h6,8-9,12H,4-5,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNSVGZEGZCBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![1-[3-(isopropylthio)propoxy]-2,3,5-trimethylbenzene](/img/structure/B3846538.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3846551.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)

![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)


![1-(3-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3846585.png)




![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)